![molecular formula C16H15N3S B2437111 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile CAS No. 866018-15-7](/img/structure/B2437111.png)
2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. Additionally, it contains a dimethylamino group (-N(CH3)2), which consists of a nitrogen atom bonded to two methyl groups and another carbon atom. The presence of these functional groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Factors such as the hybridization of the carbon atoms, the presence of the sulfur atom in the thiophene ring, and the triple bond in the nitrile group would all contribute to its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
- 2-Dimethylamino-1-benzothiophen-6-ol, a key intermediate in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs, involves processes where similar compounds are synthesized (Petrov, Popova, & Androsov, 2015).
- Structural studies of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, which include dimethylamino groups, help understand their molecular behavior at different temperatures (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994).
- A study on 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile included spectral analysis and quantum chemical studies to understand molecular geometry and properties (Fatma, Bishnoi, & Verma, 2015).
Biological Activity
- Certain thiophene-3-carboxamide derivatives, including compounds with structures similar to the query compound, exhibit antibacterial and antifungal activities (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
- Schiff bases synthesized from 2-aminophenol, including those with dimethylamino-phenyl groups, demonstrated lipoxygenase inhibition and antioxidant activities, along with significant antimicrobial effects (Aslam, Anis, Afza, Hussain, Mehmood, Hussain, Yousuf, Iqbal, Iqbal, & Khan, 2013).
- A study on 2,4-diamino-1,3,5-triazine derivatives, including those with dimethylamino-phenyl groups, showed notable antitumor activity, highlighting their potential in cancer treatment research (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Optical and Electronic Properties
- Certain Schiff bases, including those with structures similar to the query compound, have been identified as potential materials for non-linear optical applications (Nesterov, Timofeeva, Borbulevych, Antipin, & Clark, 2000).
- The study of 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile (AMAPB) provided insights into solvatochromic behavior, demonstrating its utility as a probe in understanding solute-solvent interactions (Elmsheeti, Hemdan, Sammour, & Alnajjar, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3/b4-3+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBBTKJKCCZMT-DGDUMEAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

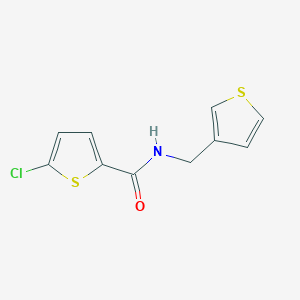
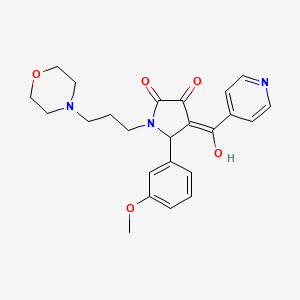
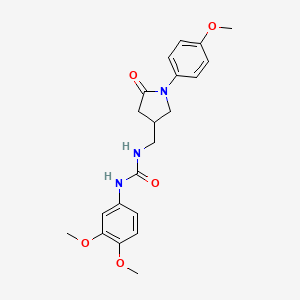
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2437035.png)
![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)


![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)
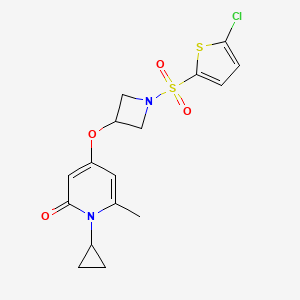
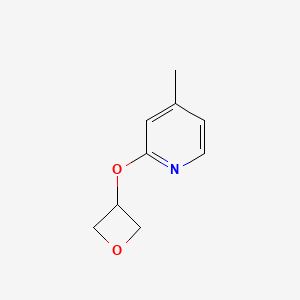
![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)
![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)